REACTION_CXSMILES
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[CH3:1][C:2]1[C:3]([C:8]([OH:10])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.S(Cl)(Cl)=O.[CH3:15][CH2:16]O>>[CH2:15]([O:9][C:8]([C:3]1[C:2]([CH3:1])=[CH:7][CH:6]=[CH:5][N:4]=1)=[O:10])[CH3:16]
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Name
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|
Quantity
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1 g
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Type
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reactant
|
Smiles
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CC=1C(=NC=CC1)C(=O)O
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Name
|
|
Quantity
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50 mL
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Type
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reactant
|
Smiles
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CCO
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Name
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|
Quantity
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1.1 mL
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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-20 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting white suspension was refluxed for 5 h
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Duration
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5 h
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Type
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CONCENTRATION
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Details
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concentrated to dryness
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Type
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ADDITION
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Details
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Water (10 mL) was added
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Type
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ADDITION
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Details
|
solid Na2CO3 was added
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Type
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EXTRACTION
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Details
|
The resulting mixture was extracted with ether
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over MgSO4
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Type
|
CUSTOM
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Details
|
the solvent was removed by distillation
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Name
|
|
Type
|
product
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Smiles
|
C(C)OC(=O)C1=NC=CC=C1C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |